molecular formula C19H21N5O2S2 B15095891 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Cat. No.: B15095891
M. Wt: 415.5 g/mol
InChI Key: JQAKPSJKFZHVGE-UHFFFAOYSA-N
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Description

4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a complex organic compound that features a combination of aromatic rings, a thiadiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with ethyl chloroacetate under basic conditions.

    Synthesis of the Sulfonamide Intermediate: The sulfonamide group is introduced by reacting the thiadiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Schiff Base: The final step involves the condensation of the sulfonamide intermediate with 4-(dimethylamino)benzaldehyde under acidic conditions to form the Schiff base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.

    Reduction: Reduction of the Schiff base can yield the corresponding amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the dimethylamino group.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be investigated for its potential as a pharmacophore. The presence of the sulfonamide group suggests possible applications in the development of antibacterial or antifungal agents.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. The combination of aromatic rings and heterocyclic structures is often found in bioactive molecules, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or dyes. Its structural features may impart desirable properties such as stability, color, or reactivity.

Mechanism of Action

The mechanism of action of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group is known to mimic the structure of para-aminobenzoic acid, potentially interfering with folate synthesis in bacteria.

Comparison with Similar Compounds

Similar Compounds

    4-(dimethylamino)benzaldehyde: Shares the dimethylamino group and aromatic structure.

    Benzenesulfonamide: Contains the sulfonamide group.

    Thiadiazole derivatives: Share the thiadiazole ring structure.

Uniqueness

The uniqueness of 4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide lies in its combination of these functional groups, which imparts a distinct set of chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H21N5O2S2

Molecular Weight

415.5 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]methylideneamino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H21N5O2S2/c1-4-18-21-22-19(27-18)23-28(25,26)17-11-7-15(8-12-17)20-13-14-5-9-16(10-6-14)24(2)3/h5-13H,4H2,1-3H3,(H,22,23)

InChI Key

JQAKPSJKFZHVGE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=CC=C(C=C3)N(C)C

Origin of Product

United States

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